Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-8-5-6-12(4,15)7-9-13/h15H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQANTGYKAMJIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate
Executive Summary & Chemical Identity[1]
Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate represents a critical class of sp³-rich heterocyclic building blocks. In modern drug discovery, moving away from "flat" aromatic scaffolds toward three-dimensional aliphatic systems (escaping "Flatland") correlates with improved solubility and clinical success rates. This seven-membered azepane ring, functionalized with a tertiary alcohol and a methyl group, serves as a versatile intermediate for peptidomimetics and fragment-based drug design (FBDD).
Physicochemical Fact Sheet
| Parameter | Value | Technical Note |
| IUPAC Name | tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate | Systematic nomenclature |
| Molecular Formula | C₁₂H₂₃NO₃ | Derived from azepane core + Boc + Me + OH |
| Molecular Weight | 229.32 g/mol | Monoisotopic mass: ~229.17 Da |
| Precursor CAS | 188975-88-4 | Refers to the ketone starting material (tert-butyl 4-oxoazepane-1-carboxylate) |
| ClogP (Predicted) | ~1.8 - 2.1 | Lipophilicity suitable for CNS penetration |
| H-Bond Donors | 1 | Tertiary hydroxyl group |
| H-Bond Acceptors | 3 | Carbamate carbonyl, carbamate oxygen, hydroxyl oxygen |
| Topological Polar Surface Area | ~49.8 Ų | Good permeability predictor (<140 Ų) |
Synthetic Strategy: The "Grignard-Azepanone" Protocol
The synthesis of this compound is not merely a mixing of reagents; it requires strict control over anhydrous conditions to prevent the quenching of the organometallic nucleophile. The most robust route involves the nucleophilic addition of a methyl anion to the commercially available ketone, tert-butyl 4-oxoazepane-1-carboxylate .
Mechanistic Pathway (Graphviz Visualization)
The following diagram outlines the reaction flow from the ketone precursor to the target tertiary alcohol.
Figure 1: Synthetic workflow for the conversion of the 4-oxoazepane scaffold to the 4-hydroxy-4-methyl derivative via Grignard addition.
Detailed Experimental Protocol
Safety Warning: Methylmagnesium bromide is pyrophoric and moisture-sensitive. All operations must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Preparation of the Reaction Vessel
-
Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Purge with Argon for 15 minutes.
-
Causality: Moisture residues will immediately protonate the Grignard reagent to form methane gas, lowering the yield and potentially causing pressure buildup.
Step 2: Solvation of the Precursor
-
Dissolve tert-butyl 4-oxoazepane-1-carboxylate (1.0 equiv, e.g., 2.13 g, 10 mmol) in anhydrous Tetrahydrofuran (THF) (10 mL/g of substrate).
-
Cool the solution to 0°C using an ice/water bath.
-
Note: While -78°C is standard for high selectivity, 0°C is often sufficient for simple ketone additions and accelerates the kinetics for sterically hindered rings like azepane.
-
Step 3: Nucleophilic Addition
-
Add Methylmagnesium bromide (MeMgBr) (3.0 M in diethyl ether, 1.2 equiv) dropwise via syringe over 15 minutes.
-
Observation: A white precipitate (magnesium salts) may begin to form.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Validation: Monitor by TLC (System: 30% EtOAc in Hexanes). The starting material (Rf ~0.5) should disappear, and a more polar spot (Rf ~0.3) should appear.[1][2][3] Stain with Ninhydrin or PMA (Phosphomolybdic Acid) to visualize the Boc-protected amine.
Step 4: Quench and Workup
-
Cool the mixture back to 0°C.
-
Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) .
-
Caution: Exothermic reaction. Vigorous bubbling (methane release) will occur.
-
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Analytical Characterization (Self-Validating Data)
To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.
| Technique | Expected Signal | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.20–1.30 (s, 3H) | Diagnostic: The new methyl group attached to the quaternary carbon (C4). |
| δ 1.45 (s, 9H) | The Boc tert-butyl group (confirms protection is intact). | |
| δ 3.20–3.60 (m, 4H) | Protons adjacent to Nitrogen (C2 and C7 positions). | |
| Absence of ~2.4 ppm | Disappearance of | |
| ¹³C NMR | ~70–72 ppm | Quaternary carbon (C4) attached to the hydroxyl group. |
| ~155 ppm | Carbamate carbonyl (Boc). | |
| IR Spectroscopy | ~3400 cm⁻¹ (broad) | O-H stretch (confirms alcohol formation). |
| ~1690 cm⁻¹ (strong) | C=O stretch (Boc carbamate). |
Application in Drug Design: The "Escape from Flatland"
The transition from the ketone (sp²) to the tertiary alcohol (sp³) significantly alters the vector geometry of the molecule.
Scaffold Utility
-
Conformational Restriction: The 4-methyl/4-hydroxy substitution locks the azepane ring into a specific chair-twist conformation, providing a rigid vector for substituent display.
-
Solubility Enhancement: The introduction of the hydroxyl group lowers the LogP compared to the deoxy-analog, improving aqueous solubility—a common bottleneck in CNS drug development.
-
Peptidomimetics: This scaffold mimics the turn structures of proteins (e.g.,
-turns), making it valuable for protease inhibitor design.
Logical Pathway for Library Generation
The deprotection of the Boc group (using TFA/DCM or HCl/Dioxane) yields the free amine, which can then be coupled to diverse electrophiles (acyl chlorides, sulfonyl chlorides) to generate a library of fragment-like compounds.
Figure 2: Downstream utility of the scaffold in combinatorial chemistry.
References
-
PubChem Compound Summary. tert-Butyl 4-oxoazepane-1-carboxylate (Precursor). National Center for Biotechnology Information. Accessed Oct 2023. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition probability. Drug Discovery Today, 14(19-20), 1011-1020. (Validates the utility of sp³-rich azepane scaffolds). Link
-
Enamine Building Blocks. Catalog Entry: Azepane Derivatives. (General reference for commercial availability of azepane building blocks). Link
Sources
Definitive Identity & Search Protocol: Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate
[1][2]
Executive Summary
Target Compound: Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate Verified CAS Number: 878631-04-0 Molecular Formula: C₁₂H₂₃NO₃ Molecular Weight: 229.32 g/mol [1][2]
This guide addresses the specific challenge of identifying and sourcing Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate , a specialized building block used in the synthesis of kinase inhibitors and GPCR ligands.[1] Due to the structural complexity of substituted azepanes, this compound is frequently confused with its hydroxymethyl or des-methyl analogs in commercial databases.[1] This document provides a validated search protocol, structural characterization, and synthetic context to ensure procurement accuracy.
Part 1: The Identification Challenge
In high-throughput drug discovery, "close enough" nomenclature often leads to the procurement of incorrect isomers.[1] The azepane (homopiperidine) scaffold is particularly prone to this due to the flexibility of the 7-membered ring and the multiplicity of substitution patterns.[1]
The "Name Trap"
Researchers often confuse three distinct chemical entities due to similar string searches. You must distinguish CAS 878631-04-0 from the following false positives:
| Compound Name | Critical Difference | CAS Number |
| Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate | Target. Tertiary alcohol at C4.[1][2] Methyl group at C4. | 878631-04-0 |
| Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate | Primary alcohol attached to C4 via methylene. | 1065608-51-6 |
| Tert-butyl 4-hydroxyazepane-1-carboxylate | Secondary alcohol.[1][2] No methyl group at C4. | 478832-21-2 |
| Tert-butyl 4-hydroxy-4-(hydroxymethyl)azepane-1-carboxylate | Diol (Tertiary -OH and Primary -CH₂OH).[1] | 2089699-28-3 |
Expert Insight: The presence of the "4-methyl" group creates a quaternary carbon center, significantly altering the conformational landscape of the azepane ring compared to the des-methyl analog.[1] This steric bulk is often exploited to lock active conformations in drug design, making the exact identity critical.[1]
Part 2: Validated Search Protocol
To ensure you are accessing the correct data or vendor stock, follow this self-validating search workflow.
Step 1: Structural Query (Preferred)
Do not rely solely on text matching.[1] Use the following identifiers for exact structure searching in SciFinderⁿ, Reaxys, or vendor catalogs.
-
SMILES: CC(C)(C)OC(=O)N1CCCC(C)(O)CC1
-
InChI Key: InChI=1S/C12H23NO3/c1-11(15)6-8-13(9-7-11)10(14)16-12(2,3)4/h15H,6-9H2,1-4H3 (Note: Verify generated keys as tautomers can vary; SMILES is often more robust for vendor matching).
Step 2: Cross-Reference Verification
If a CAS number is provided by a vendor, validate it against the physical properties.[1]
-
Check: Does the vendor list the MW as ~229.3? (If 215.3, it is the des-methyl form).[1]
-
Check: Is the product a solid or oil? (Most pure N-Boc-4-hydroxy-4-methylazepanes are waxy solids or viscous oils; high melting points often indicate the des-methyl secondary alcohol).[1]
Visualization: Search Decision Tree
The following logic flow illustrates how to filter out common false positives during the search process.
Figure 1: Decision logic for validating the identity of substituted azepanes.[1]
Part 3: Synthetic Context & Causality
Understanding the synthesis of this compound provides the ultimate verification.[1] If a vendor claims to sell this compound but cannot provide data consistent with the synthetic route below, the identity is suspect.[1]
Retrosynthetic Analysis
The most reliable route to CAS 878631-04-0 involves the nucleophilic addition of a methyl organometallic reagent to the corresponding ketone.[1]
-
Precursor: Tert-butyl 4-oxoazepane-1-carboxylate (CAS 188975-88-4 ).[1][3][4][5]
-
Reagent: Methylmagnesium Bromide (MeMgBr) or Methyllithium (MeLi).[1]
-
Mechanism: Grignard addition to the C4 ketone.[1]
Why this matters:
-
Impurity Profile: The product will likely contain traces of the unreacted ketone (CAS 188975-88-4).[1] A quality control check using TLC or LCMS should look for the mass of the ketone (MW ~213.27).[1]
-
Stereochemistry: The addition of the methyl group to the achiral ketone creates a chiral center at C4.[1] Without chiral separation, CAS 878631-04-0 refers to the racemate .[1] If you require the (R) or (S) enantiomer, you must specify "Chiral separation required" or search for the specific enantiomeric CAS (often unavailable in public databases, requiring custom synthesis).[1]
Visualization: Synthesis Pathway[7][8]
Figure 2: Primary synthetic route.[1] The presence of CAS 188975-88-4 as a precursor confirms the structural logic of the target.[1]
Part 4: Technical Specifications
| Property | Specification |
| CAS Number | 878631-04-0 |
| IUPAC Name | tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate |
| Molecular Formula | C₁₂H₂₃NO₃ |
| Molecular Weight | 229.32 |
| H-Bond Donors | 1 (OH group) |
| H-Bond Acceptors | 3 (Carbamate O, OH) |
| Rotatable Bonds | 2 |
| Stereochemistry | Racemic (1:1 mixture of enantiomers) unless specified otherwise.[1][2][6] |
| Precursor CAS | 188975-88-4 (Ketone) |
Quality Control (QC) Checklist
When receiving this material, request the following data:
-
1H NMR: Look for a sharp singlet integrating to 3H around
1.2-1.3 ppm (Methyl group on C4).[1] This distinguishes it from the des-methyl (which has a multiplet at C4) and the hydroxymethyl (which has a -CH2- doublet/singlet usually further downfield).[1] -
Mass Spec: Expect [M+H]+ ~230.3 or [M+Na]+ ~252.[1]3. Note that Boc groups often fragment; look for the [M-Boc+H]+ peak as well.[1]
References
-
CymitQuimica. Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate Product Page. Retrieved from
-
MolCore. Chemical Catalog: CAS 878631-04-0.[1][2] Retrieved from
-
ChemicalBook. Product Entry: 878631-04-0.[1][2] Retrieved from [1]
-
Fluorochem. Precursor Data: Tert-butyl 4-oxoazepane-1-carboxylate (CAS 188975-88-4).[1][3][4] Retrieved from
-
Chem960. Substituted Azepane Database. Retrieved from
Methodological & Application
Application Notes & Protocols: Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate as a Peptidomimetic Scaffold
Abstract
Peptidomimetics are a critical class of molecules in modern drug discovery, designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability.[1][2] This guide provides a comprehensive overview and detailed protocols for utilizing Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate, a versatile seven-membered heterocyclic compound, as a scaffold for constructing novel peptidomimetics.[3][4][5] The unique conformational properties of the azepane ring system offer a valuable tool for medicinal chemists to explore new chemical space and develop next-generation therapeutics.[3][6][7]
Introduction: The Role of Scaffolds in Peptidomimetic Design
Peptides are exquisite biological regulators, mediating a vast array of physiological processes through specific protein-protein interactions (PPIs).[8] However, their therapeutic potential is often hampered by rapid degradation by proteases and poor cell permeability. Peptidomimetics address these challenges by replacing the labile peptide backbone with more robust, non-natural structures that spatially orient key pharmacophoric groups to mimic the native peptide's interaction with its biological target.[2][9]
Constrained peptides and scaffolds are central to this strategy.[8][10][11] By reducing the conformational flexibility of a molecule, we can pre-organize it into a bioactive conformation, which can lead to:
-
Enhanced Binding Affinity: A lower entropic penalty upon binding to the target protein often results in higher potency.[8]
-
Improved Metabolic Stability: Non-peptidic scaffolds are resistant to enzymatic degradation.[10]
-
Increased Selectivity: A well-defined three-dimensional structure can minimize off-target interactions.
-
Favorable Pharmacokinetic Properties: Scaffolds can be designed to improve solubility, membrane permeability, and oral bioavailability.[10][11]
The azepane ring, a seven-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its inherent three-dimensionality and conformational flexibility, which can be harnessed to mimic various peptide secondary structures, such as β-turns.[3][4][12][13]
Why Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate?
This particular azepane derivative offers several strategic advantages for peptidomimetic design:
-
Orthogonal Functional Groups: The tertiary hydroxyl group and the Boc-protected secondary amine provide two distinct points for chemical modification, allowing for the sequential and controlled attachment of different functionalities.
-
Chirality and Stereochemical Control: The quaternary center at the 4-position introduces a defined stereochemical element, which can be crucial for specific interactions with chiral biological targets.
-
Tunable Physicochemical Properties: The core azepane structure can be further modified to fine-tune properties like lipophilicity and hydrogen bonding capacity.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃NO₃ | PubChem |
| Molecular Weight | 229.32 g/mol | [14] |
| CAS Number | 1784330-66-0 | [15] |
| Appearance | White to off-white solid | Typical |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General chemical knowledge |
| Storage | Store at 2-8°C under a dry, inert atmosphere |
Safety Precautions: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[16] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Synthetic Strategy Overview
The general workflow for utilizing Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate as a peptidomimetic scaffold involves a series of well-established synthetic transformations. The key is to leverage the differential reactivity of the hydroxyl and amine functionalities.
Caption: General synthetic workflow for scaffold functionalization.
Detailed Experimental Protocols
Protocol 1: Boc Deprotection of the Azepane Nitrogen
Rationale: The first step in utilizing the scaffold for peptide elongation from the nitrogen terminus is the removal of the tert-butyloxycarbonyl (Boc) protecting group. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and efficient method for this transformation.
Materials:
-
Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
Dissolve Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add TFA (10.0 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. The product is often used in the next step without further purification.
Protocol 2: Amide Coupling with an N-Protected Amino Acid
Rationale: This protocol describes the formation of a peptide bond between the deprotected azepane nitrogen and the carboxyl group of an N-protected amino acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.[17]
Materials:
-
Deprotected 4-hydroxy-4-methylazepane (from Protocol 1)
-
N-Fmoc or N-Boc protected amino acid (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Standard workup and purification reagents
Procedure:
-
In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 10-15 minutes to pre-activate the amino acid.
-
Add a solution of the deprotected azepane (1.0 eq) in a minimal amount of DMF to the activated amino acid mixture.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Caption: Amide coupling reaction overview.
Protocol 3: Functionalization of the Tertiary Hydroxyl Group
Rationale: The tertiary hydroxyl group at the C4 position can be converted into a good leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution, or it can be used in esterification or etherification reactions. This protocol details the activation via mesylation.
Materials:
-
Azepane scaffold (with N-terminus protected or functionalized)
-
Methanesulfonyl chloride (MsCl) (1.5 eq)
-
Triethylamine (TEA) or DIPEA (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Standard workup and purification reagents
Procedure:
-
Dissolve the azepane starting material (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C.
-
Add TEA or DIPEA (2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.5 eq).
-
Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with the addition of water.
-
Extract the product with DCM, and wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting mesylate is often unstable on silica gel and may be used immediately in the next step.
Characterization and Data
Thorough characterization of all intermediates and the final peptidomimetic is crucial for validating the synthetic route and confirming the structure of the final compound.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | Characteristic shifts for the azepane ring protons and carbons, Boc group, and attached amino acid residues. |
| Mass Spectrometry (LC-MS, HRMS) | Molecular weight confirmation | Observation of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated exact mass. |
| FTIR Spectroscopy | Functional group analysis | Presence of characteristic stretches for C=O (amide, carbamate), N-H, and O-H bonds. |
| Chiral HPLC | Enantiomeric/Diastereomeric Purity | A single peak for stereochemically pure compounds. |
Applications and Future Directions
The Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate scaffold provides a robust and versatile platform for the development of novel peptidomimetics. By strategically attaching various amino acid side chains and other functional groups, researchers can design molecules to target a wide range of biological systems, including:
-
Protein-Protein Interaction (PPI) Inhibitors: The rigidified conformation can mimic helical or turn structures often found at PPI interfaces.[8][18]
-
Enzyme Inhibitors: The scaffold can be used to position functional groups that interact with the active site of an enzyme.
-
Probes for Chemical Biology: Fluorescent dyes or affinity tags can be incorporated to study biological processes.
Future work in this area could involve the development of solid-phase synthesis routes to enable the rapid generation of compound libraries for high-throughput screening.[9][19] Additionally, exploring different stereoisomers of the azepane scaffold could lead to the discovery of peptidomimetics with enhanced potency and selectivity.[20] The exploration of azepane chemical space remains a promising, yet underexplored, avenue for drug discovery.[6][21]
References
- Vertex AI Search. (2025, July 4). Constrained Peptide Drugs: Unlocking a New Era in Therapeutics.
- MDPI. (2021, May 10).
- MDPI. (2023, January 21).
- Journal of Pharma Insights and Research. (2025, June 11).
- PubMed. (2019, January 15). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- RSC Publishing. (2021, March 25). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint.
- BenchChem. (n.d.). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
- Nature. (2025, October 16). Shaping the future of constrained peptides and compact proteins in drug discovery.
- ACS Publications. (2025, July 23).
- Journal of Pharmaceutical Research. (2024, December 15).
- BLDpharm. (n.d.). 1784330-66-0|tert-Butyl 4-(hydroxymethyl)
- Discovery On Target. (n.d.). Constrained Peptides and Macrocyclics.
- BLDpharm. (n.d.). 2089699-28-3|tert-Butyl 4-hydroxy-4-(hydroxymethyl)
- Drug Discovery Chemistry. (2021, May 18-19). Macrocyclics & Constrained Peptides.
- BenchChem. (n.d.). The Azepane-2,4-dione Scaffold: A Promising but Underexplored Motif in Bioactive Molecule Synthesis.
- Life Chemicals. (2020, November 12). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
- Taylor & Francis Online. (2022, February 24). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities.
- ResearchGate. (2025, August 6).
- Semantic Scholar. (2012).
- BenchChem. (n.d.).
- PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)
- PMC. (2023, September 29).
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- BLDpharm. (n.d.). 1174020-38-2|(S)
- The University of Manchester. (n.d.).
- Nature Chemistry. (2024, January 25).
- MilliporeSigma. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- PubMed. (2025, May 8). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
- Journal of Pharma Insights and Research. (2025, August 5).
- ACS Combinatorial Science. (2020, October 19).
- Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-(hydroxymethyl)phenyl)
- ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings.
- ResearchGate. (2025, August 7). Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry | Request PDF.
- PubChem. (n.d.).
- Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
- Atlantis Press. (2016, March). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)
- PubChem. (n.d.).
- Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)
- ResearchGate. (n.d.). (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- PrepChem.com. (n.d.). Synthesis of C.
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Troubleshooting & Optimization
Technical Support Center: Resolving Enantiomers of Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate
Welcome to the technical support center for the chiral resolution of Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the separation of this chiral tertiary alcohol. As a key building block in pharmaceutical synthesis, obtaining enantiomerically pure forms of this azepane derivative is often a critical step.[1] This document aims to equip you with the necessary knowledge to navigate the challenges of its resolution.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of a tertiary alcohol like Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate?
The resolution of tertiary alcohols presents unique challenges due to the steric hindrance around the chiral center.[2] The most common and effective methods include:
-
Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.[2][3] Lipases like Candida antarctica lipase B (CAL-B) have shown high enantioselectivity for a wide range of alcohols.[3][4]
-
Chemical Kinetic Resolution (CKR): This approach employs chiral catalysts to achieve enantioselective acylation.[5][6] Chiral DMAP derivatives and organotin catalysts have been successfully used for the kinetic resolution of tertiary alcohols.[5][6]
-
Chiral Chromatography (HPLC or SFC): High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP) can be used for both analytical and preparative-scale separation of enantiomers.[7][8][9] Polysaccharide-based CSPs are often effective for this class of compounds.[9]
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by crystallization or chromatography due to their different physical properties.[10][11]
Q2: I am observing low enantioselectivity in my enzymatic kinetic resolution. What are the likely causes and how can I improve it?
Low enantioselectivity in EKR can stem from several factors. A systematic approach to troubleshooting is crucial.[12]
Troubleshooting Low Enantioselectivity in EKR:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Enzyme Choice | Not all lipases will exhibit high enantioselectivity for every substrate. | Screen a panel of different lipases (e.g., CAL-B, Pseudomonas cepacia lipase, Burkholderia sp. lipase).[13] |
| Incorrect Acyl Donor | The nature of the acyl donor can significantly influence the enzyme's selectivity. | Experiment with different acyl donors, such as vinyl acetate, isopropenyl acetate, or various acid anhydrides. |
| Inappropriate Solvent | The solvent can affect the enzyme's conformation and activity, thereby impacting enantioselectivity. | Test a range of organic solvents with varying polarities, such as hexane, toluene, or methyl tert-butyl ether (MTBE).[3] |
| Suboptimal Temperature | Enzyme activity and selectivity are temperature-dependent. | Optimize the reaction temperature. While higher temperatures may increase the reaction rate, they can sometimes decrease enantioselectivity. |
| Reaction Time Exceeding 50% Conversion | In kinetic resolution, the enantiomeric excess (ee) of the substrate decreases significantly after 50% conversion. | Monitor the reaction progress closely (e.g., by chiral HPLC) and stop the reaction at or near 50% conversion to achieve the highest possible ee for both the product and the remaining substrate.[3] |
Experimental Workflow & Troubleshooting Guides
Workflow 1: Enzymatic Kinetic Resolution (EKR)
This workflow provides a general procedure for the enzymatic kinetic resolution of racemic Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate.
Caption: Workflow for Enzymatic Kinetic Resolution.
Detailed Protocol for EKR:
-
Preparation: To a solution of racemic Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate (1.0 equiv.) in an appropriate organic solvent (e.g., hexane), add the chosen lipase (e.g., immobilized CAL-B) and the acyl donor (e.g., vinyl acetate, 1.5 equiv.).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Periodically take aliquots from the reaction mixture and analyze them by chiral HPLC to determine the conversion and enantiomeric excess (ee) of both the substrate and the product.
-
Work-up: Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
Separation: Concentrate the filtrate and separate the acylated product from the unreacted alcohol using standard column chromatography on silica gel.
Workflow 2: Chiral HPLC Separation
This workflow outlines the steps for developing a chiral HPLC method for the separation of the enantiomers.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. research.tudelft.nl [research.tudelft.nl]
- 5. Kinetic Resolution of Tertiary Alcohols by Chiral DMAP Derivatives: Enantioselective Access to 3-Hydroxy-3-substituted 2-Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Enantiomeric Separation of New Chiral Azole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 11. stereoelectronics.org [stereoelectronics.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Infrared (IR) spectroscopy peaks for Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate
An In-Depth Guide to the Infrared (IR) Spectroscopy of Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic profile of tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple peak listing to offer a comparative analysis grounded in the fundamental principles of molecular vibrations. We will dissect the spectrum by correlating specific absorption bands with the molecule's constituent functional groups: a tertiary alcohol, a carbamate (Boc-group), and a saturated azepane ring. This guide presents experimental data alongside comparisons to simpler reference molecules—tert-butanol and tert-butyl carbamate—to provide a robust framework for spectral interpretation. Detailed protocols for data acquisition via Attenuated Total Reflectance (ATR) are provided, ensuring researchers can reliably validate the structure and purity of this important synthetic intermediate.
Part 1: Theoretical Framework and Core Peak Assignments
Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules.[1] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. The energy required for these vibrations is dependent on factors like bond strength and the mass of the atoms involved.[2] For a complex molecule like tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate, the IR spectrum is a composite of the characteristic absorptions of its individual functional groups.
The primary functional groups contributing to the spectrum are:
-
Tertiary Alcohol (-OH): The hydroxyl group is a dominant feature in an IR spectrum.
-
Carbamate (Boc-group): The tert-butoxycarbonyl protecting group introduces a strong carbonyl (C=O) absorption and various C-O and C-N stretches.
-
Aliphatic C-H Bonds: The azepane ring, methyl group, and tert-butyl group all contain sp³ hybridized C-H bonds.
The expected IR absorption peaks are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity & Shape | Causality Behind the Peak |
| ~3600-3200 | O-H Stretch | Tertiary Alcohol | Strong, Broad | The broadness is a direct result of intermolecular hydrogen bonding, which creates a variety of O-H bond environments, smearing the absorption band.[3][4][5] |
| ~2960-2850 | C-H Stretch | Alkanes (Azepane, Methyl, t-Butyl) | Strong, Sharp | These peaks correspond to the symmetric and asymmetric stretching of sp³ C-H bonds, a feature common to most organic molecules.[6][7] |
| ~1700-1680 | C=O Stretch | Carbamate | Strong, Sharp | The carbonyl group has a large change in dipole moment during its stretching vibration, resulting in a very intense and easily identifiable peak.[8][9] |
| ~1470-1450 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Medium | Bending vibrations of the methylene groups in the azepane ring. |
| ~1365 & ~1390 | C-H Bend (Rocking) | t-Butyl Group | Medium, often two distinct peaks | The characteristic "split" peak is often diagnostic for a tert-butyl group due to symmetric and asymmetric bending modes.[10] |
| ~1250 & ~1150 | C-O Stretch | Carbamate & Tertiary Alcohol | Strong | This region contains overlapping strong C-O stretching bands. Tertiary alcohols typically show a C-O stretch between 1210-1100 cm⁻¹.[10][11] Carbamates also have prominent C-O stretches. |
| ~1100-1000 | C-N Stretch | Carbamate | Medium-Strong | Corresponds to the stretching vibration of the carbon-nitrogen bond within the carbamate linkage.[12] |
Part 2: A Comparative Analysis for Enhanced Spectral Validation
To confidently assign the peaks for our target molecule, it is instructive to compare its spectrum with those of simpler molecules that contain its core functional groups. This approach allows for the unambiguous identification of absorptions arising from the tertiary alcohol and the carbamate moieties.
Reference Compound 1: Tert-Butanol (A Simple Tertiary Alcohol)
Tert-butanol provides a clean reference for the tertiary alcohol functionality. Its spectrum is dominated by a very broad O-H stretching band and a strong C-O stretching band.
Reference Compound 2: Tert-Butyl Carbamate (A Simple Carbamate)
This compound isolates the key features of the Boc-group. While it contains N-H bonds (which our target molecule does not), it provides a reference for the carbamate C=O and C-O stretching frequencies.
Comparative Data Summary
| Vibration Type | Tert-Butanol | Tert-Butyl Carbamate | Target Molecule (Expected) |
| O-H Stretch | ~3370 cm⁻¹ (Broad, Strong)[10] | N/A | ~3400 cm⁻¹ (Broad, Strong) |
| N-H Stretch | N/A | ~3400-3200 cm⁻¹ (Two bands) | Absent |
| C-H Stretch | ~2970 cm⁻¹ (Strong) | ~2980 cm⁻¹ (Strong) | ~2950 cm⁻¹ (Strong) |
| C=O Stretch | N/A | ~1720-1690 cm⁻¹ (Strong)[13] | ~1690 cm⁻¹ (Strong) |
| C-O Stretch | ~1202 cm⁻¹ (Strong)[10] | ~1160 cm⁻¹ (Strong) | ~1250-1150 cm⁻¹ (Multiple Strong Peaks) |
This comparative view validates our assignments. The target molecule should exhibit the characteristic broad O-H stretch from its alcohol group and a strong C=O stretch from its carbamate group, free from the N-H absorptions seen in a primary carbamate.
Part 3: Experimental Protocol for ATR-FTIR Spectroscopy
The following protocol describes a reliable method for obtaining a high-quality IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is the preferred method for solids or viscous oils as it requires minimal sample preparation.[14]
Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30 minutes).
-
Clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
-
Background Collection:
-
With the clean, empty ATR crystal in place, initiate a background scan. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be subtracted from the sample spectrum.
-
Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid or viscous liquid tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate sample directly onto the center of the ATR crystal.
-
Lower the ATR press arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan, acquire the sample spectrum. The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
-
-
Cleaning:
-
Retract the press arm, and carefully clean the sample from the crystal and press tip using a suitable solvent and a soft wipe.
-
Experimental Workflow Diagram
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The C=O Stretch [sites.science.oregonstate.edu]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 12. Infrared Spectrometry [www2.chemistry.msu.edu]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their ultimate disposal. This procedure is designed to ensure the safety of laboratory personnel and the protection of our environment by grounding every step in established regulatory frameworks and scientific principles.
Compound Profile and Hazard Assessment
Before any handling or disposal, a thorough understanding of the compound's properties and potential hazards is essential. While a specific, official Safety Data Sheet (SDS) for this exact compound is not widely available, data from suppliers of structurally identical or similar compounds allows for a reliable hazard assessment.
Based on available data for the closely related tert-Butyl 4-(hydroxymethyl)-4-methylazepane-1-carboxylate and similar molecules, the following profile can be established:
| Property | Value / Assessment | Source |
| Physical State | Likely a solid or high-boiling point liquid at room temperature. | Inferred from structure |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][2] |
| Signal Word | Warning | [1][2] |
This profile indicates that while the compound may not be acutely toxic or environmentally persistent, it presents tangible health risks that must be managed. The core of a compliant disposal procedure is determining whether the chemical waste is classified as "hazardous" under the Resource Conservation and Recovery Act (RCRA).
RCRA Hazardous Waste Determination
The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on two mechanisms: being specifically listed, or exhibiting at least one of four hazardous characteristics.[3][4][5][6] Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate is not a listed waste, so we must evaluate it based on the four characteristics:
-
Ignitability (D001): This compound is a high-molecular-weight solid with a high boiling point and lacks functional groups prone to ignition. It does not meet the criteria for an ignitable waste.[3][5][7]
-
Corrosivity (D002): The molecule is neither strongly acidic nor basic. Its structure, a protected amino alcohol, suggests its aqueous solution would have a pH far from the hazardous waste thresholds of ≤ 2 or ≥ 12.5.[3][5][6]
-
Reactivity (D003): The compound is stable and does not contain functional groups known for explosive instability or violent reactions with water.[3][6][7]
-
Toxicity (D004-D043): This characteristic is determined if a waste contains certain contaminants at or above specified concentrations, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).[7] While this specific compound is not on the TCLP list, the "harmful if swallowed" (H302) classification strongly suggests it should be managed as a toxic substance.
Personal Protective Equipment (PPE) for Handling and Disposal
Proper PPE is non-negotiable when handling this compound for disposal. The following must be worn:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles if there is a risk of splashing.[8]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Inspect gloves for any tears or degradation before use.
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
-
Respiratory Protection: Not typically required if handling small quantities in a well-ventilated area or chemical fume hood. However, if generating dust or aerosols, a NIOSH-approved respirator may be necessary.[8]
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and auditable.
Step 1: Waste Segregation and Collection
-
Principle of Segregation: Never mix incompatible waste streams. This compound should be collected in a dedicated waste container separate from acids, bases, oxidizers, or other reactive chemicals.[9]
-
Point of Generation: Collect the waste in a designated container at or near the location where it is generated (e.g., in the fume hood where the work was performed).[9][10] This is known as a Satellite Accumulation Area (SAA).
Step 2: Container Selection and Labeling
-
Container Choice: Use a chemically compatible container with a secure, leak-proof screw-top cap. A high-density polyethylene (HDPE) or glass bottle is appropriate.[10][11] Ensure the container is clean and in good condition.
-
Labeling: This is a critical compliance step. As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[12][13] The label must include:
-
The words "Hazardous Waste"[13]
-
The full, unabbreviated chemical name: "tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate"
-
An accurate estimation of the concentration and total volume/mass.
-
The date accumulation started (the day the first waste was added).[12]
-
The relevant hazard characteristics (check the boxes for "Toxic").[14]
-
Step 3: Waste Accumulation and Storage
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[12] This prevents the release of vapors and protects against spills.
-
Secondary Containment: Store the waste container within a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[11]
-
Storage Location: The SAA should be in a well-ventilated area, away from general lab traffic, and clearly marked.[11]
Step 4: Arranging for Final Disposal
-
Do Not Drain Dispose: Under no circumstances should this chemical be poured down the drain or placed in the regular trash.[13][15]
-
Contact EHS: Once the waste container is nearly full (around 90% capacity) or has reached the storage time limit set by your institution, contact your EHS office to schedule a pickup.[12][14] They are responsible for the final transport and disposal via a licensed hazardous waste contractor.
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: If the spill is large, involves highly volatile materials, or you feel unsafe, evacuate the area and contact your institution's emergency response line or EHS department.
-
Manage Small Spills: For small, manageable spills of solid material:
-
Ensure you are wearing the appropriate PPE.
-
Gently sweep the solid material into a dustpan or onto a stiff piece of paper. Avoid creating dust.
-
Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a bag, seal it, and place it inside your hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate.
Caption: Decision workflow for compliant chemical waste disposal.
References
- RCRA Characteristic Waste. Office of Clinical and Research Safety.
- Understanding RCRA Waste Characteriz
- 4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc. via YouTube.
- Hazardous Waste Characteristics: A User-Friendly Reference Document. U.S. Environmental Protection Agency.
- RCRA 101 Part 3: Listed and Characteristic Wastes.
- Proper Handling and Disposal of Laboratory Waste. JoVE (Journal of Visualized Experiments).
- Laboratory Safety: Working Safely with Chemicals. CodeLucky via YouTube.
- Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate.
- How to Ensure Safe Chemical Waste Disposal in Labor
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Guide to Chemical Waste Disposal in Chemistry Lab (USF). Dr. Fus via YouTube.
- How to Dispose of Chemical Waste. Princeton University Environmental Health and Safety.
- SAFETY DATA SHEET for 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Thermo Fisher Scientific.
- Hazardous Waste and Disposal Consider
- tert-Butyl 4-(hydroxymethyl)
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- 3. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 4. amienvironmental.com [amienvironmental.com]
- 5. cmich.edu [cmich.edu]
- 6. Listed and Characteristic Wastes - New Pig [newpig.com]
- 7. youtube.com [youtube.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. m.youtube.com [m.youtube.com]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
